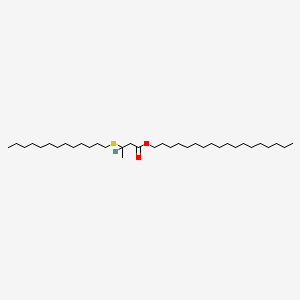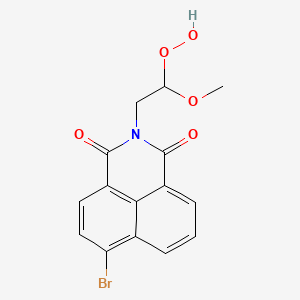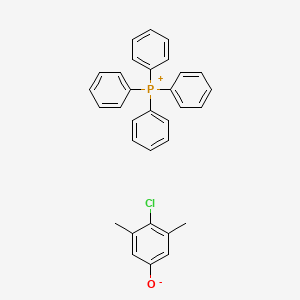
4-n-Propylbenzal hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-n-Propylbenzal hydrazone is a chemical compound belonging to the hydrazone class, characterized by the presence of an azomethine group (-NHN=CH-).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-n-Propylbenzal hydrazone typically involves the condensation reaction between an aldehyde and a hydrazine derivative. The reaction is usually carried out in an organic solvent such as methanol or ethanol under reflux conditions. The general reaction scheme is as follows:
Aldehyde+Hydrazine derivative→Hydrazone+Water
For this compound, the specific aldehyde used is 4-n-Propylbenzaldehyde, and the hydrazine derivative is typically hydrazine hydrate .
Industrial Production Methods
Industrial production of hydrazones, including this compound, often employs mechanochemical methods or solid-state melt reactions. These methods are preferred for their efficiency and scalability. The mechanochemical approach involves grinding the reactants together, while the solid-state melt reaction involves heating the reactants to form the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-n-Propylbenzal hydrazone undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oximes or nitriles.
Reduction: Can be reduced to form amines.
Substitution: Can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives .
Aplicaciones Científicas De Investigación
4-n-Propylbenzal hydrazone has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-n-Propylbenzal hydrazone involves its interaction with specific molecular targets and pathways. In biological systems, it can induce programmed cell death (apoptosis) by interacting with cellular proteins and enzymes involved in the apoptotic pathway. It can also form coordination complexes with metal ions, enhancing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- Benzaldehyde hydrazone
- 4-n-Butylbenzal hydrazone
- 4-n-Pentylbenzal hydrazone
Comparison
4-n-Propylbenzal hydrazone is unique due to its specific alkyl chain length, which can influence its biological activity and chemical reactivity. Compared to other similar compounds, it may exhibit different solubility, stability, and interaction with biological targets .
Propiedades
Número CAS |
93480-03-6 |
|---|---|
Fórmula molecular |
C10H14N2 |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
(E)-(4-propylphenyl)methylidenehydrazine |
InChI |
InChI=1S/C10H14N2/c1-2-3-9-4-6-10(7-5-9)8-12-11/h4-8H,2-3,11H2,1H3/b12-8+ |
Clave InChI |
IAWNEZMBOUNFJI-XYOKQWHBSA-N |
SMILES isomérico |
CCCC1=CC=C(C=C1)/C=N/N |
SMILES canónico |
CCCC1=CC=C(C=C1)C=NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


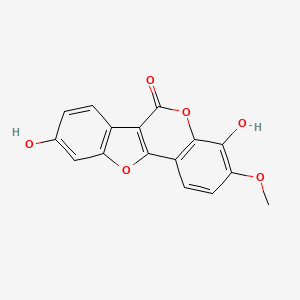

![N-[3-(Diethylamino)propyl]-4-ethoxybenzamide monohydrochloride](/img/structure/B12667169.png)
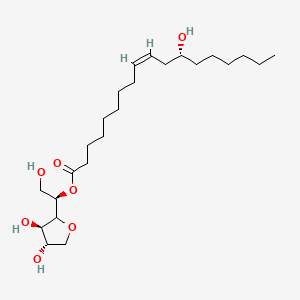
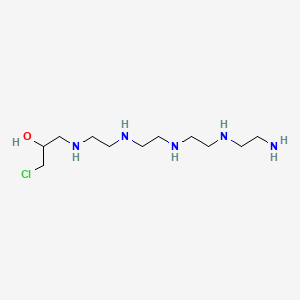
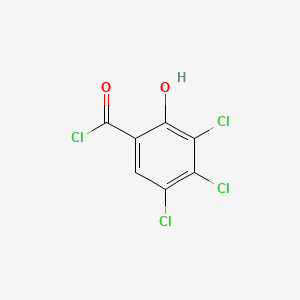
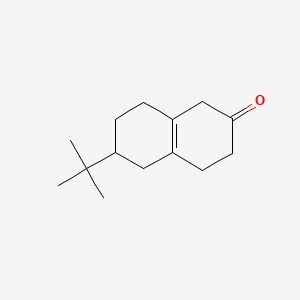

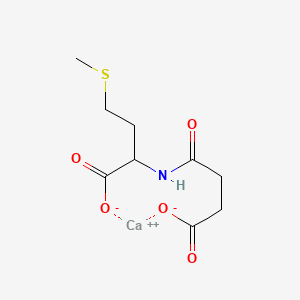
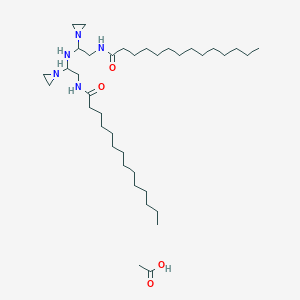
![1-O-[(3R)-3-ethylheptyl] 6-O-(3-propylhexyl) hexanedioate](/img/structure/B12667225.png)
